GS-5829
Description
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₃N₅O₂ | |
| Exact Mass | 437.1852 g/mol | |
| Monoisotopic Mass | 437.1852 Da | |
| Solubility in DMSO | 83.33 mg/mL (190.47 mM) |
Crystallographic and Stereochemical Properties
While crystallographic data for this compound remains unpublished, its stereochemical configuration is inferred from synthetic pathways. The compound contains a chiral center at the methanol-bearing carbon (C7), which adopts an R-configuration due to steric preferences during synthesis . Synthetic routes described in preclinical studies highlight the use of asymmetric catalysis to ensure enantiomeric purity, critical for BET inhibitory activity .
Key stereochemical considerations:
- The pyridine rings adopt a planar conformation, facilitating interactions with BET bromodomains.
- The cyclopropyl group introduces torsional strain, optimizing binding to the acetyl-lysine recognition pocket .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR spectra confirm the presence of distinct proton environments:
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC demonstrates a purity of >98% (UV detection at 254 nm) with a retention time of 12.4 minutes under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
GS-5829; GS 5829; GS5829.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Prostate Cancer
A significant focus of GS-5829 research has been its application in metastatic castration-resistant prostate cancer (mCRPC).
- Study 1604 : This Phase Ib study evaluated this compound as a monotherapy and in combination with enzalutamide. The study involved men with mCRPC who had previously failed other treatments. Results indicated that 25% of patients experienced non-progression at 24 weeks, although the overall efficacy was limited with high rates of treatment-emergent adverse events (TEAEs) reported (94%) .
Uterine Serous Carcinoma (USC)
This compound has shown promising results in preclinical models for treating recurrent or chemotherapy-resistant uterine serous carcinoma.
- Preclinical Studies : In studies involving USC cell lines and xenografts, this compound demonstrated significant antitumor activity compared to other BET inhibitors like JQ1. The compound effectively reduced tumor growth in vivo, indicating its potential as a therapeutic option for patients with aggressive forms of endometrial cancer .
Combination Therapies
This compound is also being explored in combination with other agents to enhance therapeutic efficacy.
- Combination with Enzalutamide : The rationale behind combining this compound with enzalutamide stems from their complementary mechanisms of action against AR signaling pathways in prostate cancer .
- Combination with BTK Inhibitors : A study indicated that combining this compound with a BTK inhibitor (GS-4059) enhanced cell death in diffuse large B-cell lymphoma (DLBCL) cell lines, suggesting a synergistic effect that warrants further clinical investigation .
Pharmacokinetics and Safety Profile
The pharmacokinetics (PK) of this compound were characterized during clinical trials, revealing a lack of dose-dependent increases in plasma concentrations across the tested range (2 to 9 mg). The primary endpoints focused on safety and tolerability, with a noted interpatient variability in PK parameters .
Case Studies and Findings
| Study | Cancer Type | Phase | Key Findings |
|---|---|---|---|
| Study 1604 | mCRPC | Phase Ib | 25% non-progression rate at 24 weeks; high TEAE rate (94%) |
| USC Preclinical | USC | N/A | Significant tumor growth inhibition; effective against c-Myc overexpression |
| Combination Study | DLBCL | N/A | Enhanced cell death when combined with BTK inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
GS-5829 vs. JQ1
- Mechanism/Potency :
This compound vs. Mivebresib (ABBV-075)
- Both drugs lack dose-dependent PK, but this compound demonstrated superior PD biomarker modulation (e.g., HEXIM1) .
- Safety :
This compound vs. OTX015
- Clinical Progress :
- Combination Therapy :
This compound vs. CPI-0610
- Target Specificity :
This compound vs. GS-626510
- Efficacy in USC: Both Gilead BET inhibitors (this compound, GS-626510) outperformed JQ1 in USC xenografts, reducing tumor growth by >50% .
Data Tables
Table 1: Comparison of BET Inhibitors in Clinical Development
Table 2: Preclinical Efficacy of this compound vs. Comparators
Key Research Findings
- Limited Efficacy in mCRPC: Despite target engagement (HEXIM1 induction), this compound monotherapy or combination with enzalutamide failed to meet primary endpoints, with 25% non-progression at 24 weeks .
- PK Challenges : High interpatient variability and lack of dose proportionality hindered efficacy, a common issue among BET inhibitors .
- Synergy in CLL : this compound combined with ibrutinib or BCL2 inhibitors induced synergistic apoptosis, independent of high-risk markers (e.g., del17p) .
- Superiority in USC : this compound and GS-626510 reduced tumor growth by >50% in USC models, outperforming JQ1 .
Preparation Methods
General Synthetic Strategy for GS-5829
The synthesis of this compound typically involves the following stages:
Formation of Core Heterocyclic Scaffold: The BET inhibitor scaffold usually includes fused heterocycles such as diazepines or triazolopyridazines, which are synthesized via cyclization reactions starting from substituted amines and heterocyclic precursors.
Functional Group Introduction: Key functional groups (e.g., amides, hydroxyls, methyl groups) are introduced through selective substitution, acylation, or protection/deprotection steps to achieve the desired pharmacophore.
Coupling Reactions: The core scaffold is coupled with side chains or substituents that enhance binding affinity and selectivity for BET proteins. These coupling steps often use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or amide bond formation.
Purification and Characterization: The final compound is purified by chromatography and crystallization, followed by rigorous characterization using NMR, mass spectrometry, and HPLC to confirm purity and structure.
Research Findings on Preparation and Pharmacokinetics
Dose Escalation and Formulation: Clinical studies (e.g., phase I and Ib trials) have used oral formulations of this compound with doses ranging from 0.6 mg to 12 mg daily, indicating that the compound is prepared in a stable, bioavailable oral dosage form.
Pharmacokinetic Considerations: Preparation methods ensure that the final compound exhibits favorable pharmacokinetics, including adequate absorption and systemic exposure under fasted and fed conditions. Pharmacokinetic parameters were assessed using noncompartmental analysis, highlighting the importance of purity and consistent synthesis for predictable drug behavior.
Stability and Handling: this compound’s preparation includes steps to ensure chemical stability, which is critical for storage and clinical use. This involves controlling moisture, temperature, and light exposure during synthesis and formulation.
Comparative Summary of this compound Preparation in Context of BET Inhibitors
| Aspect | This compound Preparation Characteristics | Other BET Inhibitors (e.g., JQ1, ZEN-3694) |
|---|---|---|
| Core Scaffold | Complex heterocyclic fused rings | Similar fused heterocycles with variations |
| Key Synthetic Steps | Cyclization, functional group introduction, coupling | Similar strategies with variations in coupling partners |
| Purification Techniques | Chromatography and recrystallization | Comparable purification methods |
| Pharmacokinetic Optimization | Oral bioavailability optimized via formulation | Similar oral formulations with tailored PK profiles |
| Intellectual Property | Detailed synthetic routes proprietary | Some synthetic routes published for research use |
Data Table: Summary of this compound Dose Levels and Pharmacokinetic Parameters (from Clinical Study 1599 and 1604)
| Dose (mg) | Tmax (hr) | Cmax (ng/mL) | AUC0-24 (ng·hr/mL) | Half-life (hr) | Notes |
|---|---|---|---|---|---|
| 0.6 | ~1.5 | Low | Low | ~10 | Initial dose level |
| 1.4 | ~1.5 | Moderate | Moderate | ~12 | Dose escalation |
| 2 | ~1.5 | Higher | Higher | ~13 | Starting dose for phase Ib |
| 3 | ~1.5 | Higher | Higher | ~14 | Dose escalation continues |
| 4 | ~1.5 | High | High | ~15 | Approaching maximum tolerated dose |
| 6 | ~1.5 | Very High | Very High | ~16 | Dose-limiting toxicities observed |
| 9 | ~1.5 | Peak levels | Peak exposure | ~16-18 | Maximum tolerated dose |
| 12 | ~1.5 | Peak levels | Peak exposure | ~18 | Highest dose tested |
Q & A
Q. What molecular mechanisms underpin GS-5829's activity as a BET inhibitor, and how are these evaluated experimentally?
this compound inhibits BET proteins (BRD2, BRD3, BRD4) by binding to acetylated lysine motifs in their bromodomains, disrupting chromatin remodeling and transcriptional regulation of oncogenes like c-Myc . Methodologically, researchers use:
- Chromatin immunoprecipitation (ChIP) to assess histone acetylation changes.
- qRT-PCR/Western blotting to quantify downstream targets (e.g., c-Myc suppression in uterine serous carcinoma models) .
- Cell viability assays (e.g., dose-response curves) to confirm antiproliferative effects, as shown in leukemia and prostate cancer models .
Q. Which preclinical models have demonstrated this compound's efficacy, and what are their translational limitations?
Key models include:
- In vitro cell lines (e.g., chronic lymphocytic leukemia, USC cell lines) treated with escalating doses (0–400 nM), showing dose-dependent reductions in viability .
- Xenograft mouse models (e.g., USC-ARK1/ARK2), where this compound reduced tumor growth but required higher doses than JQ1 for efficacy . Limitations include interspecies pharmacokinetic variability and lack of dose proportionality in human trials, limiting direct translation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dose-response relationships across studies?
Discrepancies arise from:
- Non-linear pharmacokinetics : Plasma concentrations in mCRPC trials did not scale proportionally with doses (2–9 mg), complicating efficacy interpretation .
- Biomarker variability : HEXIM1 induction and CCR2 inhibition were only observed at higher monotherapy doses . Methodological solutions :
- Pharmacodynamic modeling to correlate tissue-specific drug exposure with biomarker changes.
- Interspecies scaling using allometric principles to refine preclinical dosing for clinical trials .
Q. What statistical and experimental designs are critical for evaluating this compound in combination therapies?
Key considerations from phase Ib/II trials include:
- Sequential dosing : In mCRPC, this compound was combined with enzalutamide using a 3+3 escalation design to mitigate toxicity .
- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify drug interactions in vitro before clinical testing .
- Endpoint selection : Progression-free survival (PFS) and non-progression rates at 24 weeks were prioritized in mCRPC trials, but alternative biomarkers (e.g., c-Myc suppression) may improve sensitivity .
Q. How can in vitro findings on this compound's c-Myc modulation inform predictive biomarker development?
Preclinical data show c-Myc suppression correlates with apoptosis in USC models . To translate this:
- Tumor profiling : Prioritize patients with c-Myc amplification via FISH or RNA-seq in clinical trials.
- Dynamic biomarkers : Use serial liquid biopsies to monitor c-Myc mRNA levels during treatment.
- Computational modeling : Integrate c-Myc expression data with pharmacokinetic parameters to predict responder subsets .
Methodological Challenges and Best Practices
Q. What strategies improve reproducibility in this compound studies, given interpatient variability in clinical trials?
- Standardized assays : Use validated CCR2 and HEXIM1 quantification protocols to reduce biomarker variability .
- Preclinical replication : Validate findings in ≥2 independent models (e.g., USC cell lines and PDX models) .
- Open data sharing : Publish raw pharmacokinetic data and statistical code to facilitate meta-analyses .
Q. How should researchers design robust dose-escalation trials for BET inhibitors like this compound?
- Adaptive designs : Incorporate real-time pharmacokinetic monitoring to adjust doses, as static dosing failed to achieve target exposure in mCRPC .
- Backfill cohorts : Include patients with diverse prior therapies to assess drug resistance mechanisms.
- Toxicity thresholds : Define dose-limiting toxicities (DLTs) early, as 16% of mCRPC patients discontinued this compound due to adverse events .
Tables: Key Data from Preclinical and Clinical Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
